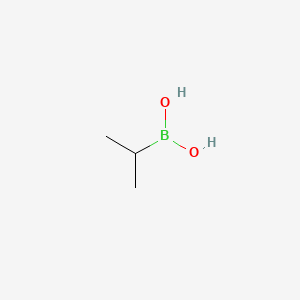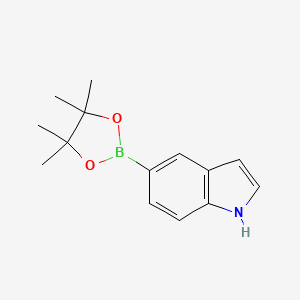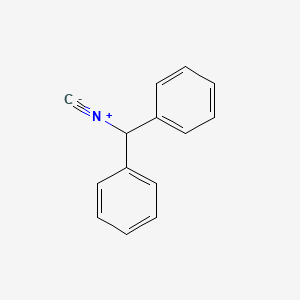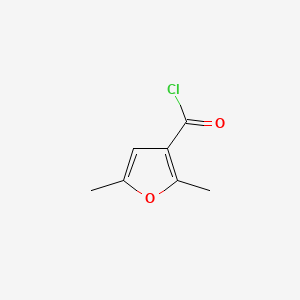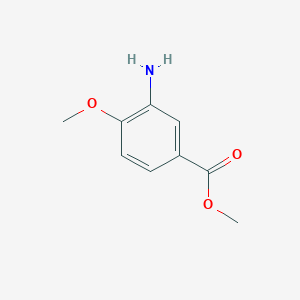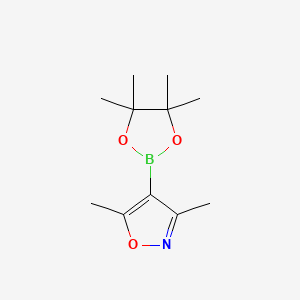
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Übersicht
Beschreibung
The compound "3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests that it may have applications in organic synthesis, particularly in cross-coupling reactions due to the presence of the dioxaborolane moiety .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3,5-dimethyl-4-iodoisoxazole can undergo palladium-catalyzed coupling with arylboronic acids to form 4-aryl-3,5-dimethylisoxazoles, which can then be converted to other compounds such as 3-aryl-2,4-pentanediones . Additionally, the synthesis of 4-isoxazolylamidoximes, which are structurally related to the compound of interest, involves the preparation of disubstituted amidoximes with specific physicochemical properties .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the structure of 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol was determined by single crystal X-ray diffraction and confirmed by DFT calculations . Similarly, the structure of a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, was confirmed by FT-IR, NMR, MS spectroscopies, and X-ray diffraction .
Chemical Reactions Analysis
Isoxazole derivatives participate in various chemical reactions. For example, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . The thioether moieties in 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides can be oxidized to give sulfonylmethyl derivatives, and the carbomethoxy groups can be differentially derivatized to carboxamides . Additionally, the thermal transformations of dimethyl 2,2,3,3-tetramethyl-7a-R-1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole-6,7-dicarboxylate derivatives have been shown to undergo rearrangement to produce different cyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their substituents. The potentiometric and thermometric behavior of 3,5-dimethyl-4-isoxazolylamidoxime, for instance, has been studied, revealing two protonation constants and the corresponding neutralization enthalpy . The tautomerism of 3,4-dimethyl-isoxazolin-5-one has been investigated, showing different predominant forms depending on the solvent . These studies provide insights into the reactivity and stability of isoxazole derivatives, which are relevant for the compound of interest.
Wissenschaftliche Forschungsanwendungen
1. Development of Boronate Ester Compounds
Studies have demonstrated the synthesis and characterization of various compounds related to 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. For instance, Liao et al. (2022) focused on the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, confirming its structure through spectroscopies and X-ray diffraction. They employed Density Functional Theory (DFT) to calculate the molecular structure, aligning with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).
2. Polymer Synthesis Using Isoxazole Derivatives
Bertini et al. (1976) explored the preparation of 3,5-Dimethyl-4-vinylisoxazole from pentane-2,4-dione, yielding polymers with pendant isoxazole rings through radical initiators. This demonstrates the utility of isoxazole derivatives in polymer synthesis (Bertini, Munno, & Pocci, 1976).
3. Cross-Coupling Reactions
The work by Labadie (1994) showcased the use of 3,5-Dimethyl-4-iodoisoxazole in palladium-catalyzed coupling with arylboronic acids and organostannanes, forming 4-aryl-3,5-dimethylisoxazoles. This process exemplifies the role of isoxazole derivatives in facilitating cross-coupling reactions in organic synthesis (Labadie, 1994).
4. Crystallographic and Conformational Analyses
Huang et al. (2021) conducted studies on boric acid ester intermediates with benzene rings, involving 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. They confirmed compound structures through various spectroscopic methods and X-ray diffraction, with further investigations into molecular electrostatic potential and physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
5. Microwave-Assisted Boronate Ester Formation
Rheault et al. (2009) described the microwave-assisted synthesis of N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. The subsequent Suzuki–Miyaura cross-coupling with heteroaryl halides highlights the versatility of isoxazole derivatives in synthesizing heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-7-9(8(2)14-13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHETBAROWASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374433 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
CAS RN |
832114-00-8 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832114-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID PINACOL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







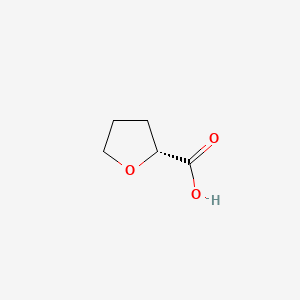

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)
